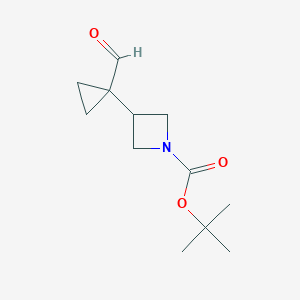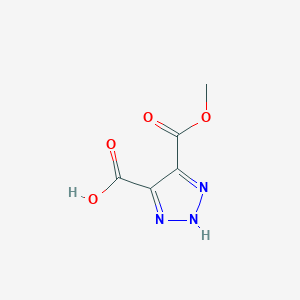![molecular formula C7H6ClN3O B6601508 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine CAS No. 1824096-09-4](/img/structure/B6601508.png)
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine (CMPP) is a heterocyclic compound belonging to the pyrazolopyrimidine family. It is a small molecule that has been studied extensively due to its unique properties and potential applications in scientific research. CMPP has been used in a variety of applications, including as a drug target, enzyme inhibitor, and chemical reagent.
作用機序
The mechanism of action of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects depending on the concentration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine are not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function, as well as improved memory and learning. It has also been shown to have anti-inflammatory and analgesic effects, and may be useful in the treatment of certain neurological disorders.
実験室実験の利点と制限
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has several advantages and limitations when used in laboratory experiments. The main advantage is its low cost and availability, making it an attractive option for researchers. Additionally, the compound is relatively stable and can be stored for long periods of time. However, 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict the effects of the compound in certain experiments.
将来の方向性
There are a number of potential future directions for 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine research. One possibility is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be done to investigate potential drug interactions and to develop new applications for the compound. Another potential direction is to explore the use of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine in combination with other compounds to create new drugs or treatments. Finally, research could be done to investigate the potential use of 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine in the treatment of neurological disorders.
合成法
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine can be synthesized in a two-step process. The first step is the preparation of the starting material, 5-chloro-6-methoxy-2-methyl-1H-pyrazolo[1,5-a]pyrimidine. This is achieved by reacting 3-chloro-4-methyl-1H-pyrazole with 6-methoxy-2-methyl-1H-pyrazolo[1,5-a]pyrimidine in the presence of a base such as sodium hydroxide. The second step involves the conversion of the starting material to 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine by reaction with thionyl chloride in the presence of a base.
科学的研究の応用
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has been studied extensively due to its unique properties and potential applications in scientific research. It has been used as a drug target, enzyme inhibitor, and chemical reagent. 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a reagent in the synthesis of other compounds, such as the antifungal drug itraconazole.
特性
IUPAC Name |
5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-12-5-4-11-6(2-3-9-11)10-7(5)8/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGIBSHMJNOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)N=C1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxypyrazolo[1,5-a]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B6601452.png)
![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)



![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)



